molecular formula C10H14FNO B13276416 2-(tert-Butoxy)-3-fluoroaniline

2-(tert-Butoxy)-3-fluoroaniline

Cat. No.: B13276416
M. Wt: 183.22 g/mol
InChI Key: RDAQTSMJFSMWMX-UHFFFAOYSA-N
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Description

2-(tert-Butoxy)-3-fluoroaniline is an organic compound that features a tert-butoxy group and a fluorine atom attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxy)-3-fluoroaniline typically involves the introduction of the tert-butoxy group and the fluorine atom onto an aniline ring. One common method involves the reaction of 3-fluoroaniline with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for efficient and scalable synthesis by continuously mixing the reactants under controlled conditions. This method is more sustainable and versatile compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxy)-3-fluoroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-(tert-Butoxy)-3-fluoroaniline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic potential.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(tert-Butoxy)-3-fluoroaniline involves its interaction with specific molecular targets. The tert-butoxy group and the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-Butoxy)-3-fluoroaniline is unique due to the presence of both the tert-butoxy group and the fluorine atom on the aniline ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

3-fluoro-2-[(2-methylpropan-2-yl)oxy]aniline

InChI

InChI=1S/C10H14FNO/c1-10(2,3)13-9-7(11)5-4-6-8(9)12/h4-6H,12H2,1-3H3

InChI Key

RDAQTSMJFSMWMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC=C1F)N

Origin of Product

United States

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